Cas no 15480-76-9 (Phenol,4-[cyclohexylidene[4-(phosphonooxy)phenyl]methyl]-, dihydrogen phosphate,tetrasodium salt (9CI))

Phenol,4-[cyclohexylidene[4-(phosphonooxy)phenyl]methyl]-, dihydrogen phosphate,tetrasodium salt (9CI) structure
15480-76-9 structure
Product Name:Phenol,4-[cyclohexylidene[4-(phosphonooxy)phenyl]methyl]-, dihydrogen phosphate,tetrasodium salt (9CI)
CAS No:15480-76-9
MF:C19H18Na4O8P2
MW:528.248031139374
CID:205073
PubChem ID:203916
Update Time:2025-04-19

Phenol,4-[cyclohexylidene[4-(phosphonooxy)phenyl]methyl]-, dihydrogen phosphate,tetrasodium salt (9CI) Chemical and Physical Properties

Names and Identifiers

    • Phenol,4-[cyclohexylidene[4-(phosphonooxy)phenyl]methyl]-, dihydrogen phosphate,tetrasodium salt (9CI)
    • F 6060 tetrasodium diphosphate
    • Bis(p-hydroxyphenyl)cyclohexylidenemethane tetrasodium diphosphate
    • 15480-76-9
    • 4,4'-(Cyclohexylidenemethylene)diphenol bis(dihydrogen phosphate) tetrasodium salt
    • NSC 93369
    • Phenol, 4,4'-(cyclohexylidenemethylene)di-, bis(dihydrogen phosphate) tetrasodium salt
    • 4-(Cyclohexylidene(4-(phosphonooxy)phenyl)methyl)phenol dihydrogen phosphate, tetrasodium salt
    • DTXSID40165723
    • Phenol, 4-(cyclohexylidene(4-(phosphonooxy)phenyl)methyl)-, dihydrogen phosphate, tetrasodium salt
    • F 6111
    • Inchi: 1S/C19H22O8P2.4Na/c20-28(21,22)26-17-10-6-15(7-11-17)19(14-4-2-1-3-5-14)16-8-12-18(13-9-16)27-29(23,24)25;;;;/h6-13H,1-5H2,(H2,20,21,22)(H2,23,24,25);;;;/q;4*+1/p-4
    • InChI Key: VRCWIALKUSZKMP-UHFFFAOYSA-J
    • SMILES: P(=O)([O-])([O-])OC1C=CC(=CC=1)/C(/C1C=CC(=CC=1)OP(=O)([O-])[O-])=C1/CCCCC/1.[Na+].[Na+].[Na+].[Na+]

Computed Properties

  • Exact Mass: 440.07906
  • Monoisotopic Mass: 528.00676865g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 4
  • Complexity: 589
  • Covalently-Bonded Unit Count: 5
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 145Ų

Experimental Properties

  • PSA: 133.52
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